molecular formula C9H10BrFO B1376251 2-(5-Bromo-2-fluorophenyl)propan-2-ol CAS No. 1206774-43-7

2-(5-Bromo-2-fluorophenyl)propan-2-ol

Cat. No.: B1376251
CAS No.: 1206774-43-7
M. Wt: 233.08 g/mol
InChI Key: RUKMQKCIOJEAKN-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrFO and a molecular weight of 233.08 g/mol . It is a solid at room temperature and is often used as an intermediate in various chemical reactions and synthesis processes.

Chemical Reactions Analysis

2-(5-Bromo-2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(5-Bromo-2-fluorophenyl)propan-2-ol can be compared with other similar compounds such as:

Biological Activity

2-(5-Bromo-2-fluorophenyl)propan-2-ol, a compound characterized by its unique halogenated structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms enhances its interaction with biological targets, influencing enzyme activity and receptor binding. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The chemical formula for this compound is C9H10BrF, with a molecular weight of approximately 233.08 g/mol. Its structure includes a secondary alcohol group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence various biochemical pathways. The halogen substituents play a significant role in enhancing binding affinity to biological targets, which may lead to therapeutic effects in conditions such as inflammation and cancer.

1. Anti-inflammatory Properties

Research indicates that the compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that it can reduce the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS).

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.

3. Enzyme Interaction

The interactions of this compound with various enzymes have been documented. Its ability to act as a reversible inhibitor for certain enzymes suggests its potential use in drug development targeting metabolic pathways.

Data Tables

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of COX and NO production
AnticancerInduction of apoptosis via caspase activation
Enzyme inhibitionReversible inhibition of metabolic enzymes

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of this compound, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in NO levels at concentrations above 10 μM, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

Another study focused on the compound's anticancer properties involved treating various cancer cell lines (e.g., MCF-7 breast cancer cells) with different doses of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values ranging from 15 to 25 μM, suggesting effective cytotoxicity against cancer cells.

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-9(2,12)7-5-6(10)3-4-8(7)11/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKMQKCIOJEAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropyl amine (57.3 ml, 402 mmol) in THF (500 ml) was added under argon a 1.6 M solution of nBuLi in hexane (260 ml, 416 mmol) below −50° C. After stirring for 30 min at −75° C., 4-bromo-1-fluoro benzene (31.1 ml, 277 mmol) was added while keeping the temperature below −70° C. After stirring for 2 h at −75° C., acetone (41.2 ml, 554 mmol) was added below −65° C. and the reaction mixture was stirred for 1 h at −75° C., warmed up to −50° C. and poured onto 10% aqueous NH4Cl solution. The mixture was extracted with TBME, organic phases were washed with aqueous KHSO4 solution, saturated NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated. The crude product was crystallized from hexane to provide the title compound as white crystals: TLC (hexane-EtOAc 3:1): Rf=0.45; UPLC RtH5=1.045 min; 1H NMR (360 MHz, CDCl3): δ 7.74 (dd, 1H), 7.36 (m, 1H), 6.93 (dd, 1H), 2.04 (d, 1H), 1.63 (s, 6H).
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